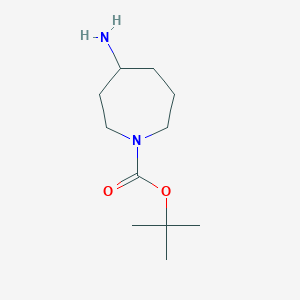

Tert-butyl 4-aminoazepane-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-aminoazepane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-aminoazepane-1-carboxylate typically involves the protection of the amino group in azepane followed by the introduction of the tert-butyl ester group. One common method includes:

Protection of the amino group: The amino group of azepane is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).

Formation of the ester: The protected azepane is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding oxides or other oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azepane derivatives, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 4-aminoazepane-1-carboxylate serves as a crucial intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for their potential as beta-lactamase inhibitors , which are essential for combating antibiotic resistance. The compound's structure allows for modifications that enhance its efficacy against bacterial infections when used in conjunction with beta-lactam antibiotics .

Case Study: Synthesis of Beta-lactamase Inhibitors

A notable study detailed the synthesis of 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamides from this compound derivatives. These compounds demonstrated significant inhibitory activity against various beta-lactamases, making them promising candidates for further development in antibiotic therapies .

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for constructing complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored properties.

Table 1: Chemical Transformations Involving this compound

| Transformation Type | Conditions | Resulting Compound |

|---|---|---|

| Acylation | With acetic anhydride | Acetylated derivative |

| Alkylation | With alkyl halides | Alkylated product |

| Coupling Reactions | With aryl halides in the presence of palladium catalysts | Aryl-substituted derivatives |

Potential Neuroprotective Agents

Research has indicated that derivatives of this compound may exhibit neuroprotective properties. Compounds synthesized from this base structure have shown promise in protecting neuronal cells from oxidative stress and may play a role in treating neurodegenerative diseases such as Alzheimer’s .

Case Study: Neuroprotective Properties Evaluation

A study evaluated the neuroprotective effects of a series of compounds derived from this compound against oxidative stress-induced neuronal damage. The results indicated that certain derivatives significantly reduced neuronal cell death, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Chemical Properties and Safety

Understanding the chemical properties and safety profile of this compound is crucial for its application in research and industry.

Wirkmechanismus

The mechanism of action of tert-butyl 4-aminoazepane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The pathways involved can vary widely based on the final compound synthesized from this compound .

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 4-hydroxyazepane-1-carboxylate

- Tert-butyl 4-(benzyloxycarbonyl)aminoazepane-1-carboxylate

- Tert-butyl (S)-azepan-3-ylcarbamate hydrochloride

Comparison: Tert-butyl 4-aminoazepane-1-carboxylate is unique due to its specific functional groups, which provide distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

Tert-butyl 4-aminoazepane-1-carboxylate (CAS Number: 196613-57-7) is a compound of growing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 214.305 g/mol

IUPAC Name: this compound

Purity: 97%

This compound features a tert-butyl group, an amino group, and a carboxylate moiety, which contributes to its solubility and reactivity. Its structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

Pharmacological Properties

- BBB Permeability : The compound is noted to be a blood-brain barrier (BBB) permeant, indicating its potential for central nervous system (CNS) applications .

- Enzyme Interaction : It has been investigated for its ability to inhibit certain enzymes, although specific targets remain under study. The presence of the amino group suggests possible interactions with neurotransmitter receptors .

- Safety Profile : Preliminary safety assessments indicate that it does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a favorable metabolic profile .

The mechanism by which this compound exerts its biological effects likely involves:

- Receptor Binding : The compound may bind to specific receptors in the CNS, influencing neurotransmitter activity.

- Enzyme Modulation : It may act as an inhibitor or modulator of key enzymes involved in neurotransmitter synthesis or degradation .

Case Study 1: Neuropharmacological Applications

In a study examining the effects of azepane derivatives on anxiety-like behaviors in animal models, this compound demonstrated significant anxiolytic effects at certain dosages. This suggests potential applications in treating anxiety disorders .

Case Study 2: Synthesis and Biological Evaluation

Research focusing on the synthesis of this compound highlighted its utility as an intermediate in the development of novel pharmaceuticals targeting neurological conditions. Various derivatives were synthesized and tested for their biological activity, revealing structure-activity relationships that could guide future drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Azepane | Azepane | Basic scaffold; lacks functional groups for enhanced activity |

| Piperidine | Piperidine | Similar CNS activity but different side effects |

| Morpholine | Morpholine | Exhibits different receptor interactions |

This compound is distinct from these compounds due to its functional groups that enhance solubility and receptor binding affinity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution Reactions

tert-Butyl 4-aminoazepane-1-carboxylate participates in nucleophilic aromatic substitution (SNAr) reactions due to its free amine group. A key example involves its reaction with ethyl 4,6-dichloro-5-nitronicotinate under microwave-assisted conditions :

| Reaction Parameter | Details |

|---|---|

| Reactants | Ethyl 4,6-dichloro-5-nitronicotinate, this compound |

| Base | N-Ethyldiisopropylamine (DIPEA) |

| Solvent | Isopropyl alcohol (i-PrOH) |

| Temperature | 90°C |

| Time | 30 minutes (microwave irradiation) |

| Product | tert-Butyl 4-{[2-chloro-5-(ethoxycarbonyl)-3-nitropyridin-4-yl]amino}azepane-1-carboxylate |

| Yield | 3.43 g (isolated after silica gel chromatography) |

This reaction highlights the compound’s role as a nucleophile, displacing chlorine at the 4-position of the pyridine ring. The tert-butyl carbamate group remains intact under these conditions, demonstrating its stability during SNAr processes .

Stability of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group in this compound is resistant to nucleophilic and basic conditions but can be cleaved under acidic environments. While direct deprotection data for this specific compound is not provided in the sources, analogous studies on tert-butyl carbamates indicate that cleavage typically requires strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane . This stability allows the Boc group to act as a protecting moiety during multi-step syntheses involving reactive amines.

Comparative Reactivity with Structural Analogues

The compound’s reactivity aligns closely with its structural analogues, such as tert-butyl 4-aminopiperidine-1-carboxylate (98% similarity) . Key differences arise from the seven-membered azepane ring, which may influence steric and electronic effects:

Reaction Optimization and Practical Considerations

The microwave-assisted synthesis described in Section 1 offers significant advantages:

-

Reduced reaction time : 30 minutes vs. hours under conventional heating .

-

Improved yield : Efficient mixing and uniform heating minimize side reactions.

-

Solvent choice : i-PrOH enhances solubility of intermediates, facilitating smoother reaction progression .

Purification via silica gel chromatography (EtOAc/n-hexane) effectively isolates the product, as evidenced by the high recovered yield .

Eigenschaften

IUPAC Name |

tert-butyl 4-aminoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOKHOLOSGJEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596741 | |

| Record name | tert-Butyl 4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196613-57-7 | |

| Record name | tert-Butyl 4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-aminoazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.